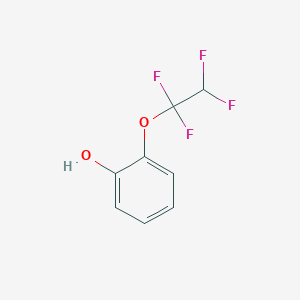

2-(1,1,2,2-Tetrafluoroethoxy)phenol

Übersicht

Beschreibung

2-(1,1,2,2-Tetrafluoroethoxy)phenol is a chemical compound with the molecular formula C8H6F4O2 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of 2-(1,1,2,2-Tetrafluoroethoxy)phenol consists of a phenol group (a benzene ring with a hydroxyl group) attached to a tetrafluoroethoxy group . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis

The molecular weight of 2-(1,1,2,2-Tetrafluoroethoxy)phenol is 210.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Nucleophilic Deoxyfluorination of Phenols

This method involves the deoxyfluorination of phenols with sulfuryl fluoride and tetramethylammonium fluoride via aryl fluorosulfonate intermediates. Demonstrated under mild conditions, it offers a broad range of aryl fluoride products from phenols, suggesting a mechanism for carbon-fluorine bond formation through a concerted transition state. This technique is valuable for synthesizing electronically diverse and functional group-rich aryl fluorides, applicable in various scientific research areas including material science and organic synthesis (Schimler et al., 2017).

Selective C–H Bond Fluorination of Phenols

Developing a facile and site-selective C–H bond fluorination method for phenols using a removable directing group offers a strategic approach for late-stage fluorination of bioactive molecules. This innovation is significant for modifying phenol derivatives, enhancing their potential in pharmaceutical and agrochemical applications by introducing fluorine atoms to organic compounds, thus altering their physicochemical properties (Lou et al., 2015).

Electrochemical Oxidation of Persistent Organic Pollutants

Electro-oxidation is highlighted as an effective technology for decomposing persistent organic pollutants (POPs), like triclosan. It examines the formation of chlorinated byproducts during the process, addressing environmental concerns associated with traditional remediation techniques. This study underscores the critical evaluation of toxicity and intermediate compounds formed during electrochemical treatments, which are essential for environmental safety and pollution management (Solá-Gutiérrez et al., 2019).

Synthesis and Electrochemical Properties of Fluoro-containing Phthalocyanines

The synthesis and characterization of fluoro-containing phthalocyanines reveal their improved solubility, spectroscopic, and electrochemical properties due to fluorine's electron-withdrawing effect. These compounds exhibit stable redox properties and are promising for applications in catalysis, photodynamic therapy, and as materials for electronic devices. Their unique properties are attributable to the electron-withdrawing fluorine groups, affecting solubility and redox potentials (Ünlü et al., 2008).

Use of Fluoroform in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Utilizing fluoroform as a difluorocarbene source for converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives represents an efficient, mild-temperature method. This process highlights the potential of using readily available, non-toxic gases for introducing fluorine into organic molecules, offering moderate to good yields and expanding the toolbox for synthesizing fluorinated compounds (Thomoson & Dolbier, 2013).

Eigenschaften

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWDMKAWONTKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381035 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1,2,2-Tetrafluoroethoxy)phenol | |

CAS RN |

88553-88-2 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

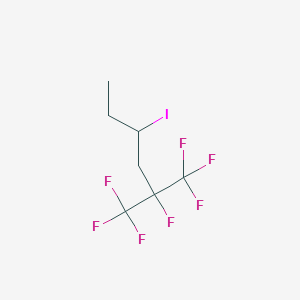

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)

![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)